Proteacin

Description

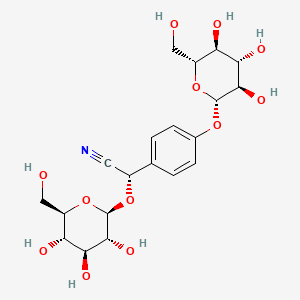

Proteacin is a rare cyanogenic glycoside (CNglyc) characterized as a bis-glucoside, with one glucose moiety attached to the cyanohydrin group and a second glucose linked to the phenolic hydroxyl group of the tyrosine-derived core structure . It has been identified in select plant species within the Proteaceae (e.g., Macadamia, Grevillea, Lomatia) and Ranunculaceae (e.g., Thalictrum aquilegifolium) families . This compound serves as a chemical defense compound, releasing toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. Its unique structural features and restricted phylogenetic distribution distinguish it from more common CNglycs like dhurrin and amygdalin .

Properties

Molecular Formula |

C20H27NO12 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

(2S)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |

InChI |

InChI=1S/C20H27NO12/c21-5-10(31-20-18(29)16(27)14(25)12(7-23)33-20)8-1-3-9(4-2-8)30-19-17(28)15(26)13(24)11(6-22)32-19/h1-4,10-20,22-29H,6-7H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 |

InChI Key |

RJPLGQRRNXUSQI-UUGBRMIUSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Proteacin’s bis-glucoside structure differentiates it from monoglucosides (e.g., dhurrin, taxiphyllin) and other diglucosides (e.g., amygdalin). Key structural distinctions include:

Key Insight : this compound’s dual glycosylation is rare among CNglycs, which typically feature a single sugar unit. This structural complexity may influence its stability, bioactivity, and tissue-specific localization .

Tissue-Specific Distribution

This compound and dhurrin exhibit divergent localization patterns within plants, as revealed by MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging):

Notable Finding: In Lomatia seeds, this compound dominates (up to 99% of total CNglycs), suggesting a specialized role in protecting dormant embryos .

Ecological and Functional Roles

- This compound : Predominantly found in reproductive tissues (seeds, fruits), where its high stability may deter seed predators and support seedling survival .

- Dhurrin : More abundant in vegetative tissues (leaves, stems), providing rapid defense against herbivores .

- Amygdalin/Prunasin : Localized in fruit kernels (e.g., almonds), acting as a deterrent to frugivores .

Contrast : Unlike this compound, dhurrin is rarely detected in seeds, highlighting niche-specific evolutionary adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.